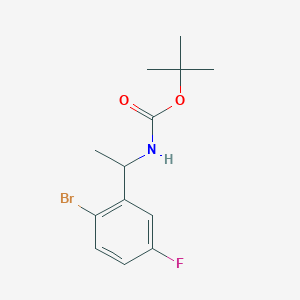
tert-Butyl (1-(2-bromo-5-fluorophenyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1-(2-bromo-5-fluorophenyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromo-fluorophenyl group, and an ethylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-bromo-5-fluorophenyl)ethyl)carbamate typically involves the reaction of 2-bromo-5-fluoroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydride or sodium hexamethyldisilazide. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures (0°C) under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed:
Substitution Reactions: Products will vary depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
科学的研究の応用
Chemistry:
Building Block: The compound can be used as a building block in organic synthesis to create more complex molecules.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step synthesis processes.
Biology and Medicine:
Pharmaceutical Research: The compound may be investigated for its potential biological activity and used in the development of new drugs.
Biochemical Studies: It can be used in studies involving enzyme interactions and protein modifications.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other advanced materials.
Agrochemicals: It may be explored for use in the development of new pesticides or herbicides.
作用機序
The mechanism of action of tert-Butyl (1-(2-bromo-5-fluorophenyl)ethyl)carbamate is not well-documented. as a carbamate, it may interact with biological targets such as enzymes or receptors. The bromo and fluoro substituents could influence its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- tert-Butyl (2-bromo-5-fluorophenyl)carbamate
- tert-Butyl (2-bromo-5-chlorophenyl)carbamate
- tert-Butyl (3-bromo-5-iodophenyl)carbamate
Uniqueness:
- The presence of both bromo and fluoro substituents in tert-Butyl (1-(2-bromo-5-fluorophenyl)ethyl)carbamate makes it unique compared to other similar compounds. These substituents can significantly affect the compound’s reactivity and interactions with biological targets.
- The ethyl linkage in the compound provides additional flexibility and potential for diverse chemical modifications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
tert-butyl N-[1-(2-bromo-5-fluorophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGPLWKMLJPZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)Br)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














